LogP and PSA Differentiation
The target compound's predicted LogP (1.90) and polar surface area (PSA: 93.43 Ų) confer a distinct pharmacokinetic profile compared to closely related 6-benzyl-3-methylthio-1,2,4-triazin-5(4H)-one analogs. The 4-methoxy substituent increases polarity and reduces lipophilicity relative to non-substituted (H, LogP ~2.5*) or 4-chloro (Cl, LogP ~3.2*) analogs, while maintaining a better balance than a hydroxyl substituent (OH, LogP ~1.5*). This directly impacts predicted membrane permeability and solubility .
| Evidence Dimension | Predicted Physicochemical Properties (LogP and PSA) |
|---|---|
| Target Compound Data | LogP: 1.90; PSA: 93.43 Ų |
| Comparator Or Baseline | 6-Benzyl-3-methylthio-1,2,4-triazin-5(4H)-one (LogP ~2.5); 6-(4-Chlorobenzyl)-3-methylthio-1,2,4-triazin-5(4H)-one (LogP ~3.2). *Values estimated based on ALOGPS 2.1 consensus model. |
| Quantified Difference | ΔLogP: -0.6 vs. 6-benzyl analog; -1.3 vs. 4-chlorobenzyl analog. |
| Conditions | In silico prediction using ALOGPS 2.1 consortium. No direct experimental LogD7.4 data is available for the target compound in the available literature. |
Why This Matters
Procurement of the methoxy-substituted scaffold provides a starting point with significantly lower lipophilicity compared to unsubstituted or halogenated analogs, which is a critical parameter for reducing off-target toxicity and improving aqueous solubility in lead optimization.
